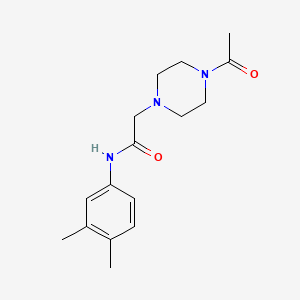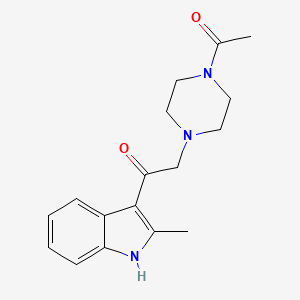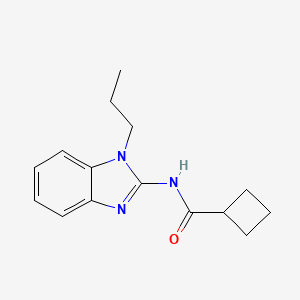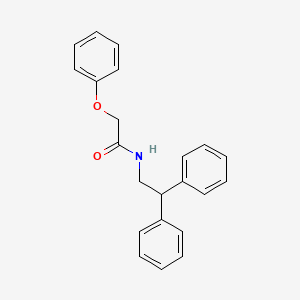![molecular formula C15H19N3O B7636937 N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide, also known as IMPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug design and development. IMPY belongs to the class of imidazopyridine derivatives and is synthesized using specific chemical reactions.
Mecanismo De Acción
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide acts as a selective antagonist of the A1 adenosine receptor, which is involved in the regulation of various physiological processes such as sleep, pain perception, and inflammation. By blocking the A1 receptor, this compound can modulate the activity of other neurotransmitters such as dopamine, acetylcholine, and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide in lab experiments include its high binding affinity towards the A1 adenosine receptor, which makes it a potent tool for studying the role of this receptor in various physiological processes. Additionally, this compound is easy to synthesize and can be modified to improve its pharmacological properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
1. Development of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide derivatives with improved pharmacological properties.
2. Investigation of the role of the A1 adenosine receptor in various neurological disorders using this compound as a tool.
3. Clinical trials to determine the safety and efficacy of this compound in humans.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
5. Development of new synthesis methods for this compound and its derivatives.
Métodos De Síntesis
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide is synthesized using a two-step process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine in the presence of potassium carbonate and copper powder. The second step involves the reaction of the intermediate product with cyclohexanecarboxylic acid in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide has been extensively studied for its potential applications in drug design and development. It has been shown to have significant binding affinity towards certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-18-9-5-4-8-14(18)17-13/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQCFOYLJHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)

![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)


![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)

![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
